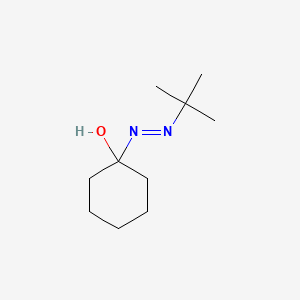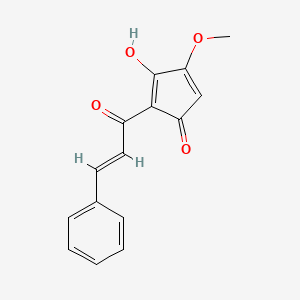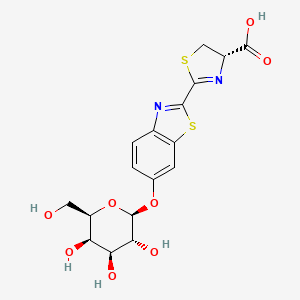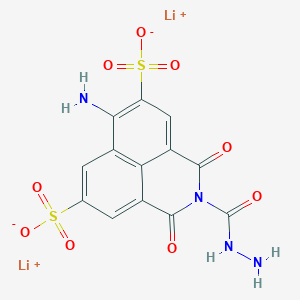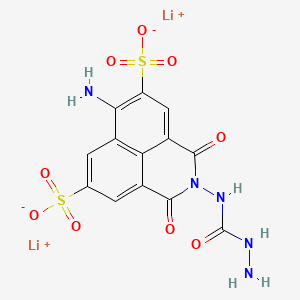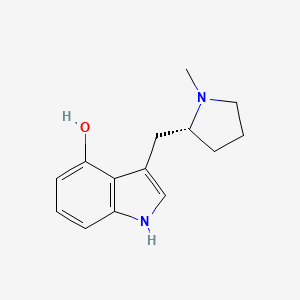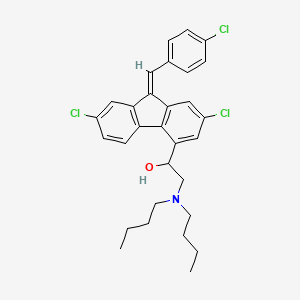
Lumefantrina
Descripción general
Descripción
Lumefantrina es un agente antimalárico utilizado en combinación con artemeter para el tratamiento de la malaria aguda no complicada causada por Plasmodium falciparum. Esta terapia combinada es eficaz contra las etapas eritrocíticas de las especies de Plasmodium y es particularmente útil para tratar infecciones adquiridas en áreas resistentes a la cloroquina .
Aplicaciones Científicas De Investigación
Lumefantrina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza en el estudio de la síntesis y formulación de fármacos antimaláricos.
Biología: Investigado por sus efectos en las etapas eritrocíticas de especies.
Medicina: Ampliamente utilizado en combinación con artemeter para el tratamiento de la malaria.
Industria: Empleado en el desarrollo de transportadores lipídicos nanoestructurados para mejorar su biodisponibilidad .
Mecanismo De Acción
El mecanismo exacto por el cual la lumefantrina ejerce su efecto antimalárico no se comprende completamente. se cree que inhibe la formación de β-hematina formando un complejo con la hemina, evitando así que el parásito desintoxique la hemo. Esta inhibición interrumpe la síntesis de ácidos nucleicos y proteínas en el parásito .
Análisis Bioquímico
Biochemical Properties
Lumefantrine plays a crucial role in biochemical reactions by inhibiting the formation of β-hematin. It forms a complex with hemin, which prevents the polymerization of heme into hemozoin, a non-toxic form of heme . This inhibition disrupts the parasite’s ability to detoxify heme, leading to its death. Lumefantrine also inhibits nucleic acid and protein synthesis in the parasite . The compound interacts with various biomolecules, including hemin and nucleic acids, through complex formation and inhibition mechanisms .
Cellular Effects
Lumefantrine affects various types of cells and cellular processes. In Plasmodium-infected erythrocytes, it disrupts the detoxification of heme, leading to the accumulation of toxic free heme . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately resulting in the death of the parasite . Lumefantrine’s impact on cell function includes the inhibition of nucleic acid and protein synthesis, which are critical for the parasite’s survival .
Molecular Mechanism
The molecular mechanism of lumefantrine involves its interaction with hemin to form a complex that inhibits the formation of β-hematin . This inhibition prevents the detoxification of heme, leading to the accumulation of toxic free heme within the parasite . Additionally, lumefantrine inhibits nucleic acid and protein synthesis by interfering with the parasite’s metabolic processes . These actions collectively contribute to the antimalarial effects of lumefantrine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lumefantrine change over time. The compound is known for its stability and long half-life, which allows it to maintain therapeutic levels in the bloodstream for an extended period . Studies have shown that lumefantrine remains effective in inhibiting the growth of Plasmodium parasites over time, with minimal degradation . Long-term effects on cellular function include sustained inhibition of nucleic acid and protein synthesis, leading to the continued death of the parasite .
Dosage Effects in Animal Models
The effects of lumefantrine vary with different dosages in animal models. At therapeutic doses, lumefantrine effectively clears Plasmodium infections without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . Threshold effects include the minimum effective dose required to achieve parasite clearance and the maximum tolerated dose before adverse effects occur .
Metabolic Pathways
Lumefantrine is metabolized primarily in the liver by cytochrome P450 3A4 (CYP3A4) enzymes . The major metabolite found in plasma is desbutyl-lumefantrine . This metabolic pathway involves the oxidation of lumefantrine, which is then further processed and excreted . The interaction with CYP3A4 is crucial for the drug’s bioavailability and efficacy .
Transport and Distribution
Lumefantrine is transported and distributed within cells and tissues through various mechanisms. It is a substrate of P-glycoprotein, which facilitates its transport across cell membranes . The compound is distributed primarily in the liver, where it undergoes metabolism, and in the bloodstream, where it exerts its antimalarial effects . The interaction with transporters and binding proteins affects its localization and accumulation within the body .
Subcellular Localization
The subcellular localization of lumefantrine is primarily within the digestive vacuole of Plasmodium parasites . This localization is critical for its activity, as it allows the compound to interact with hemin and inhibit the formation of β-hematin . The targeting signals and post-translational modifications that direct lumefantrine to the digestive vacuole are essential for its antimalarial efficacy .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Lumefantrina se sintetiza a través de un proceso de múltiples etapas. Uno de los pasos clave implica la reacción de 2,7-dicloro-9-(4-clorobencilideno)-9H-fluoreno con dibutilamina para formar el compuesto intermedio, que luego se reduce a this compound. Las condiciones de reacción generalmente implican el uso de solventes como el acetato de etilo y catalizadores como la dimetilaminopiridina .
Métodos de producción industrial
La producción industrial de this compound a menudo implica la preparación de dispersiones sólidas para mejorar su biodisponibilidad. Se emplean técnicas como la sonicación de la emulsión caliente con sonda y el uso de excipientes para estabilizar la forma amorfa. Estos métodos han demostrado aumentar significativamente la biodisponibilidad de this compound .
Análisis De Reacciones Químicas
Tipos de reacciones
Lumefantrina sufre varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar ácido this compound-succínico.
Reducción: La reducción de compuestos intermedios durante su síntesis.
Sustitución: Reacciones de sustitución que involucran el reemplazo de átomos de cloro con otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio.
Sustitución: Se emplean reactivos como la dibutilamina y catalizadores como la dimetilaminopiridina.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen ácido this compound-succínico y otros derivados que se utilizan en procesos de síntesis y formulación posteriores .
Comparación Con Compuestos Similares
Lumefantrina a menudo se compara con otros agentes antimaláricos como:
Artemeter: Se utiliza en combinación con this compound por su rápido inicio de acción.
Mefloquina: Otro antimalárico de amino alcohol con un mecanismo de acción diferente.
Cloroquina: Un agente antimalárico más antiguo con problemas generalizados de resistencia.
Piperaquina: Se utiliza en terapias combinadas similares a la this compound
La singularidad de this compound radica en su vida media más larga en comparación con la artemeter, lo que ayuda a eliminar los parásitos residuales después del tratamiento combinado .
Propiedades
IUPAC Name |
2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3/b25-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLGFOYVTXJFJP-MYYYXRDXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)CC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046663 | |
| Record name | Lumefantrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lumefantrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015653 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The exact mechanism by which lumefantrine exerts its antimalarial effect is unknown. However, available data suggest that lumefantrine inhibits the formation of β-hematin by forming a complex with hemin and inhibits nucleic acid and protein synthesis. | |
| Record name | Lumefantrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06708 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
Yellow powder | |
CAS No. |
82186-77-4, 120583-70-2, 120583-71-3 | |
| Record name | Lumefantrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82186-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lumefantrine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082186774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lumefantrine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120583702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lumefantrine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120583713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lumefantrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06708 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lumefantrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUMEFANTRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F38R0JR742 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LUMEFANTRINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUV4B00D9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LUMEFANTRINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01NP22J3SV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BENFLUMETOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7210 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lumefantrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015653 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


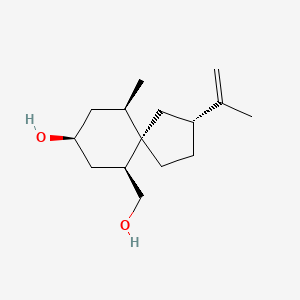

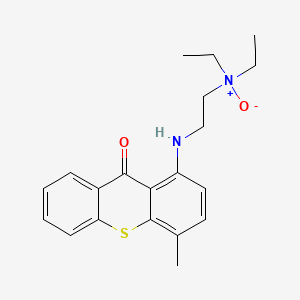

![2-[(Tert-butyl)azo]butan-2-ol](/img/structure/B1675355.png)
